2,3-Dimethoxybenzyl isothiocyanate

Descripción

Contextualization: Glucosinolate-Isothiocyanate Bioconversion System in Brassicaceae Plants

Plants belonging to the order Brassicales, which includes the family Brassicaceae (e.g., broccoli, cabbage, and cauliflower), possess a sophisticated chemical defense system known as the glucosinolate-isothiocyanate system. nih.govfrontiersin.orgnih.gov Glucosinolates are a class of sulfur-rich, amino acid-derived secondary metabolites that are generally biologically inactive on their own. nih.govnih.gov There are over 130 known glucosinolates, which can be categorized into aliphatic, indole, and aromatic groups based on their precursor amino acid. frontiersin.orgnih.gov

Within the plant's intact cells, glucosinolates are physically segregated from the enzyme myrosinase (a type of thioglucosidase). nih.govyoutube.com However, when the plant tissue is disrupted—for instance, through chewing by herbivores, insect infestation, or mechanical damage—the glucosinolates and myrosinase come into contact. nih.govyoutube.com This interaction initiates a hydrolysis process, breaking the thioglucoside bond in the glucosinolate molecule. youtube.com

The enzymatic reaction produces glucose and an unstable intermediate aglycone. youtube.com This aglycone then spontaneously rearranges to form various biologically active compounds, the most common of which are isothiocyanates (ITCs). nih.govyoutube.com This conversion acts as a defense mechanism for the plant against a variety of stressors. nih.govnih.gov The specific type of isothiocyanate produced depends on the structure of the original glucosinolate's side chain. frontiersin.org This bioconversion is a critical pathway for the formation of numerous isothiocyanates found in these vegetables. frontiersin.orgresearchgate.net

Structural Classification and Positioning of 2,3-Dimethoxybenzyl Isothiocyanate among Benzyl (B1604629) Isothiocyanate Analogs

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate characterized by a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked to the isothiocyanate functional group (-N=C=S). nih.govsigmaaldrich.comwikipedia.org It is the primary product resulting from the enzymatic breakdown of the glucosinolate known as glucotropaeolin. wikipedia.org

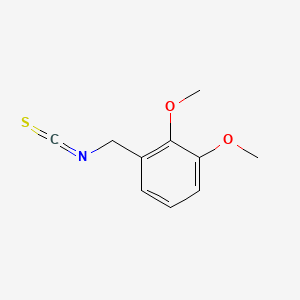

This compound belongs to this class of aromatic isothiocyanates. It is structurally an analog of benzyl isothiocyanate, distinguished by the presence of two methoxy (B1213986) groups (-OCH₃) attached to the 2nd and 3rd positions of the benzene ring. The molecular formula for this compound is C₁₀H₁₁NO₂S.

The addition of these methoxy groups to the benzyl ring differentiates it from the parent compound, benzyl isothiocyanate, and other analogs. These substitutions can influence the molecule's chemical properties, such as its solubility and electronic distribution, which in turn can affect its biological interactions. For instance, compared to the unsubstituted benzyl isothiocyanate, the methoxy groups may enhance its solubility.

Below is a table comparing the structures of this compound with its parent compound and another related analog.

| Compound Name | Structure | Molecular Formula | Key Structural Features |

| Benzyl Isothiocyanate | C₆H₅CH₂NCS | C₈H₇NS | An isothiocyanate group attached to a benzyl group. sigmaaldrich.comwikipedia.org |

| This compound | (CH₃O)₂C₆H₃CH₂NCS | C₁₀H₁₁NO₂S | A benzyl isothiocyanate core with two methoxy groups at the 2 and 3 positions of the benzene ring. |

| 3,4-Dimethoxybenzyl Isothiocyanate | (CH₃O)₂C₆H₃CH₂NCS | C₁₀H₁₁NO₂S | A benzyl isothiocyanate core with two methoxy groups at the 3 and 4 positions of the benzene ring. scbt.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXLDIINPAOCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188508 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34964-55-1 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34964-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Organic Chemistry and Analog Development of 2,3 Dimethoxybenzyl Isothiocyanate

Established Synthetic Routes for Isothiocyanates from Precursors

The preparation of isothiocyanates from readily available starting materials has been a subject of extensive research for many years. nih.gov Primary amines are the most common precursors, and numerous methods have been developed for their conversion into the corresponding isothiocyanates. chemrxiv.orgrsc.org These methods can be broadly categorized, with the most prevalent strategies involving the use of thiocarbonyl transfer reagents or the decomposition of dithiocarbamate (B8719985) intermediates. chemrxiv.orgbeilstein-journals.org

The conversion of a primary amine to an isothiocyanate is a fundamental transformation in organic synthesis. rsc.org One of the classic methods involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base. nih.gov While effective, the high toxicity and moisture sensitivity of thiophosgene have driven the development of alternative thiocarbonylating agents. rsc.orgbeilstein-journals.org Modern alternatives include reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which offer a safer approach to the same transformation. rsc.org In a typical procedure using TCDI, the amine is reacted with the reagent in a solvent like dichloromethane (B109758) at room temperature to yield the isothiocyanate. rsc.org

Another major pathway starting from primary amines involves the use of carbon disulfide (CS₂). beilstein-journals.orgchemicalbook.com This approach is often preferred due to the lower toxicity of the reagents and milder reaction conditions. These reactions can be performed as one-pot, two-step procedures or as two distinct steps, and are highly versatile for preparing a wide range of alkyl and aryl isothiocyanates. beilstein-journals.orgmdpi.com

The most widely used method for synthesizing isothiocyanates relies on the formation and subsequent decomposition of a dithiocarbamate salt. nih.gov This two-step process begins with the reaction of a primary amine with carbon disulfide, typically in the presence of a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), to generate a dithiocarbamic acid salt in situ. beilstein-journals.orgorganic-chemistry.org

The second and crucial step is the decomposition of this dithiocarbamate intermediate, which is achieved using a desulfurylating agent. chemrxiv.org This step eliminates a sulfur atom and forms the stable isothiocyanate product. A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction time, yield, and substrate scope. nih.gov The choice of the desulfurizing agent can be critical, especially for amines bearing electron-withdrawing groups. beilstein-journals.org

Several effective desulfurylating agents have been reported, making this a highly adaptable method. nih.govorganic-chemistry.org For instance, tosyl chloride (TsCl) provides a mild and efficient protocol for generating both alkyl and aryl isothiocyanates in moderate to excellent yields. organic-chemistry.org Other reagents, such as cyanuric chloride (TCT), have been used effectively in aqueous conditions, providing a facile and scalable process. beilstein-journals.org The development of new desulfurization reagents, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), continues to expand the utility of this methodology, allowing for synthesis under microwave irradiation or in aqueous media. mdpi.com

The table below summarizes various desulfurylating agents used in the decomposition of dithiocarbamate salts.

Table 1: Selected Desulfurylating Agents for Dithiocarbamate Decomposition

| Reagent | Typical Reaction Conditions | Scope | Reference(s) |

|---|---|---|---|

| Thiophosgene (CCl₂S) | Base, 4.5 h | Aromatic, Chiral | nih.gov |

| Triphosgene | Base, 8 h, high vacuum distillation | Aryl | nih.gov |

| Hydrogen Peroxide (H₂O₂) | 1 h, distillation or chromatography | Alkyl, Hydroxyl, Aromatic | nih.gov |

| Iodine (I₂) | 0.5 h, column chromatography | Aryl, Aliphatic | nih.gov |

| Tosyl Chloride (TsCl) | Triethylamine, in situ generation | Alkyl, Aryl | organic-chemistry.org |

| Cyanuric Chloride (TCT) | K₂CO₃, H₂O/CH₂Cl₂, 0 °C | Alkyl, Aryl (electron-rich and deficient) | beilstein-journals.org |

| Sodium Persulfate (Na₂S₂O₈) | K₂CO₃, H₂O, room temp, 1 h | Alkyl, Aryl, Amino Acid | nih.govrsc.org |

Specific Synthetic Methodologies for 2,3-Dimethoxybenzyl Isothiocyanate and Related Dimethoxybenzyl Isothiocyanates

While specific literature detailing the synthesis of this compound is not extensively documented, its preparation is readily achievable using the established methods described above. The required precursor, 2,3-dimethoxybenzylamine (B1293678), is a commercially available starting material.

A plausible and efficient route for the synthesis of this compound would be a one-pot reaction utilizing the dithiocarbamate decomposition strategy. For example, 2,3-dimethoxybenzylamine can be reacted with carbon disulfide in an aqueous solution of potassium carbonate to form the corresponding potassium dithiocarbamate salt. beilstein-journals.org This intermediate can then be treated in situ with a desulfurylating agent like cyanuric chloride (TCT) dissolved in an organic solvent such as dichloromethane. beilstein-journals.org This method is known to be effective for a broad range of primary amines and generally produces the desired isothiocyanate in excellent yields after a straightforward workup. beilstein-journals.org

Alternatively, methods employing reagents like 1,1'-thiocarbonyldiimidazole or tosyl chloride could be applied to 2,3-dimethoxybenzylamine to yield the target compound. rsc.orgorganic-chemistry.org The synthesis of related isomers, such as 3,4-dimethoxybenzyl isothiocyanate, would follow identical principles, starting from the corresponding 3,4-dimethoxybenzylamine.

Derivatization Strategies for Dimethoxybenzyl Isothiocyanate Analog Development

The development of analogs from a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships. The electrophilic carbon atom of the isothiocyanate group in this compound makes it an excellent handle for chemical derivatization. chemrxiv.org The primary strategy for analog development involves the reaction of the isothiocyanate with various nucleophiles. researchgate.net

Beyond simple amines, other nucleophiles can be employed to create diverse scaffolds. For instance, reaction with ammonia (B1221849) can produce the parent thiourea (B124793) derivative. nih.gov More complex reactions can lead to the formation of heterocyclic structures; the reaction of an N-β-brominated alkenyl isothiocyanate with morpholine (B109124) has been shown to produce an aminothiazole, demonstrating that the isothiocyanate moiety can serve as a building block for more complex ring systems. chemrxiv.org These derivatization reactions provide a powerful platform for modifying the structure of this compound to develop new analogs with potentially enhanced or novel activities.

The table below illustrates common derivatization reactions of isothiocyanates for analog development.

Table 2: Derivatization Reactions for Isothiocyanate Analog Development

| Nucleophile | Resulting Functional Group/Scaffold | Purpose | Reference(s) |

|---|---|---|---|

| Primary/Secondary Amines (R₂NH) | Unsymmetrical Thiourea | Introduce diverse substituents, modify properties | researchgate.netnih.gov |

| Ammonia (NH₃) | Thiourea | Create parent thiourea derivative | nih.gov |

| N-acetyl-L-cysteine | N-acetyl-L-cysteine Adduct | Analytical derivatization, create polar analogs | researchgate.net |

Mechanistic Elucidation of Biological Activity in Preclinical Research Models

Anti-Proliferative and Cytostatic Mechanisms

Cell Cycle Arrest Induction: G2/M Phase Perturbation

Preclinical studies have indicated that benzyl (B1604629) isothiocyanate (BITC), a related compound, can impede the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M transition. manchester.ac.uknih.govnih.gov This disruption of the cell cycle is a key mechanism in controlling cell growth.

The process of cell division is tightly regulated by a series of checkpoints, ensuring that each phase of the cell cycle is completed correctly before the next begins. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis (M phase) with damaged DNA. Research on various isothiocyanates has shown that they can influence the proteins that regulate this checkpoint. For instance, studies on BITC have demonstrated its ability to down-regulate key G2/M regulatory proteins such as Cyclin B1, Cdc2, and Cdc25C. nih.gov The reduction in these proteins leads to an arrest in the G2/M phase, thereby preventing the cell from dividing.

Furthermore, some isothiocyanates have been observed to cause an increase in the percentage of cells in the G2/M phase. nih.gov This accumulation of cells at this specific checkpoint is a hallmark of agents that interfere with microtubule dynamics or induce DNA damage. For example, in human melanoma A375.S2 cells, BITC has been shown to induce G2/M phase arrest through pathways involving cyclin A, CDK1, and CDC25C/Wee1. nih.gov Similarly, in human pancreatic cancer cells, BITC-mediated G2/M arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and the activation of checkpoint kinase 2. nih.gov These findings highlight the multifaceted ways in which these compounds can perturb the cell cycle.

Table 1: Effects of Isothiocyanates on Cell Cycle Progression in Preclinical Models

| Compound | Cell Line | Observation | Reference |

|---|---|---|---|

| Benzyl isothiocyanate | Caco-2 | Increased doubling times and G2/M arrest | manchester.ac.uk |

| Benzyl isothiocyanate | Capan-2 (Pancreatic) | G2/M arrest, upregulation of p21, downregulation of CyclinB1, Cdc2, Cdc25C | nih.gov |

| Benzyl isothiocyanate | A375.S2 (Melanoma) | G2/M phase arrest via cyclin A, CDK1, CDC25C/Wee1 pathways | nih.gov |

| 3,4-dimethoxybenzyl isothiocyanate | MV-4-11 | Increased percentage of cells in G2/M phase | nih.gov |

Apoptosis Induction Pathways

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for programmed cell death. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). nih.govmdpi.comnih.gov The balance between these proteins determines the permeability of the mitochondrial outer membrane.

In preclinical models, benzyl isothiocyanate (BITC) has been shown to induce apoptosis by engaging this mitochondrial pathway. nih.govresearchgate.net A key event in this process is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This release is a point of no return for the cell, initiating a cascade of events that lead to its demise.

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9. researchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis. mdpi.comresearchgate.net These caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Studies have shown that BITC treatment can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization and the subsequent activation of the caspase cascade. dovepress.com The involvement of caspase-3 and caspase-9 in BITC-induced apoptosis has been confirmed in various cell lines, underscoring the central role of the mitochondrial pathway in the cytotoxic effects of this compound. nih.govresearchgate.net

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular signaling. While essential for certain physiological processes, an overproduction of ROS can lead to oxidative stress and cellular damage, ultimately triggering apoptosis.

Benzyl isothiocyanate (BITC) has been demonstrated to induce the generation of ROS in a dose-dependent manner in human cancer cells. nih.govnih.gov This increase in intracellular ROS levels appears to be a crucial mediator of BITC-induced apoptosis. The link between ROS and apoptosis is supported by observations that the use of ROS scavengers, such as N-acetylcysteine (NAC) and catalase, can significantly reduce BITC-induced cell death. nih.govnih.gov

The generation of ROS by BITC can initiate a cascade of events leading to apoptosis. For instance, ROS can cause damage to mitochondria, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov Furthermore, ROS can activate signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathways, which are involved in regulating cell proliferation and death. nih.gov In human pancreatic cancer cells, BITC has been shown to activate all three MAPK family members (ERK, JNK, and P38), a process that is linked to the induction of apoptosis. nih.gov

Autophagy Modulation

Autophagy is a cellular process of self-digestion, where the cell degrades its own components within lysosomes. It is a survival mechanism that can be activated in response to stress, but it can also lead to cell death. The role of autophagy in cancer is complex, as it can be either pro-survival or pro-death depending on the context.

Benzyl isothiocyanate (BITC) has been shown to modulate autophagy in various cancer cell lines. nih.govnih.govnih.gov In some instances, BITC induces autophagy, as evidenced by the formation of acidic vesicular organelles and the accumulation of LC3-II, a key autophagy marker. nih.gov This induction of autophagy can sometimes act as a protective mechanism for the cancer cells, helping them to survive the stress induced by the compound. For example, in human lung cancer cells, inhibiting BITC-induced autophagy with agents like 3-methyladenine (B1666300) (3-MA) was found to enhance the growth-inhibitory effects of BITC. nih.gov

Conversely, in other contexts, the modulation of autophagy by BITC appears to contribute to its anti-cancer effects. In anaplastic thyroid carcinoma models, BITC has been shown to slow tumor progression through interactions with autophagy, among other pathways. nih.gov The specific effect of BITC on autophagy can vary depending on the cancer cell type and the specific molecular context. nih.gov For instance, in some cases, BITC-induced autophagy is initiated by the generation of reactive oxygen species (ROS). nih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules are dynamic polymers of tubulin proteins that are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by their continuous polymerization and depolymerization, is vital for their function.

Certain isothiocyanates have been identified as inhibitors of tubulin polymerization. nih.govnih.gov By interfering with this process, these compounds can disrupt the formation of the mitotic spindle, a microtubule-based structure that is essential for the segregation of chromosomes during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis. nih.gov

A study investigating a series of isothiocyanates found that several compounds, including 3,4-dimethoxybenzyl isothiocyanate, were potent inhibitors of tubulin polymerization, with activity comparable to or even exceeding that of benzyl isothiocyanate (BITC). nih.gov A significant correlation was observed between the ability of these compounds to inhibit tubulin polymerization and their capacity to induce G2/M cell cycle arrest. nih.gov In silico docking studies have suggested that these isothiocyanates may bind to tubulin, potentially near the colchicine (B1669291) binding site, and interfere with its ability to polymerize into microtubules. nih.gov

Direct Inhibition of Tubulin Assembly by Dimethoxybenzyl Isothiocyanates

A primary mechanism identified for the biological activity of dimethoxybenzyl isothiocyanates is their ability to directly interfere with the assembly of microtubules. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. nih.gov They are dynamic polymers formed from α and β tubulin subunits. nih.gov

Isothiocyanates (ITCs) have been shown to act as tubulin polymerization inhibitors. nih.govnih.gov Unlike some classic antimitotic agents, ITCs may cause tubulin unfolding, leading to the formation of insoluble protein aggregates within the cell. nih.gov Research into the structure-activity relationship of various ITCs has revealed that the chemical structure significantly influences their potency as tubulin inhibitors. nih.govnih.gov

In a comparative study, 3,4-dimethoxybenzyl isothiocyanate was identified as a particularly potent inhibitor of tubulin polymerization. nih.gov Its activity was shown to be dose-dependent, with an IC₅₀ value—the concentration required to reduce the microtubule mass by 50%—of 6.6 µM. This was more potent than the well-studied benzyl isothiocyanate (BITC), which had an IC₅₀ of 13.0 µM under the same conditions. nih.gov The inhibitory effect of 3,4-dimethoxybenzyl isothiocyanate at a concentration of 2 µM was comparable to that of BITC at 5 µM. nih.gov

Table 1: Inhibition of Tubulin Polymerization by Selected Isothiocyanates

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| 3,4-Dimethoxybenzyl isothiocyanate | 6.6 |

| Benzyl isothiocyanate (BITC) | 13.0 |

IC₅₀ represents the concentration that reduced the steady-state microtubule mass by 50% compared to the control.

Correlation between Tubulin Inhibition and Cell Cycle Arrest

The disruption of microtubule dynamics is closely linked to the interruption of the cell cycle. nih.govelsevierpure.com Microtubule inhibitors effectively block cell cycle progression, particularly at the G2/M phase (the transition from the second gap phase into mitosis), which can ultimately lead to programmed cell death (apoptosis). elsevierpure.comnih.gov

Preclinical studies have established a significant correlation between the ability of isothiocyanates to inhibit tubulin polymerization and their capacity to induce cell cycle arrest in the G2/M phase. nih.govnih.gov Compounds that demonstrated potent inhibition of tubulin assembly were also effective at arresting cells in this phase of division. nih.govnih.gov

For instance, treatment of MV-4-11 human leukemia cells with 3,4-dimethoxybenzyl isothiocyanate (at 5 µM for 24 hours) resulted in a substantial increase in the percentage of cells in the G2/M phase, from a baseline of 24.0% in control cells to 66.5%. nih.gov This effect was more pronounced than that observed with benzyl isothiocyanate (BITC), which increased the G2/M population to 53.5% under the same conditions, consistent with its lower tubulin-inhibiting activity. nih.gov

Table 2: Effect of Dimethoxybenzyl Isothiocyanate on Cell Cycle Progression in MV-4-11 Cells

| Treatment (5 µM, 24h) | Percentage of Cells in G₂/M Phase nih.gov |

|---|---|

| Control | 24.0% ± 2.0 |

| 3,4-Dimethoxybenzyl isothiocyanate | 66.5% ± 2.0 |

| Benzyl isothiocyanate (BITC) | 53.5% ± 2.0 |

Results are presented as the mean percentage of cells ± standard deviation.

Modulation of Cellular Defense and Detoxification Systems

Nrf2/ARE Pathway Activation and Antioxidant Enzyme Induction

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical mechanism for cellular protection against oxidative stress. caldic.com Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor, Keap1. caldic.com Upon exposure to electrophiles or reactive oxygen species, Nrf2 is released, translocates to the nucleus, and binds to the ARE in the promoter region of various genes. caldic.com This binding initiates the transcription of a suite of protective genes, including those encoding antioxidant and phase II detoxifying enzymes. caldic.com

Phytochemicals, including isothiocyanates, are known activators of this pathway. caldic.com For example, benzyl isothiocyanate (BITC) has been shown to activate the MAPK pathway, which can lead to the upregulation of Nrf2, inducing cell death in human breast cancer cells. researchgate.net This activation fortifies the cell's capacity to neutralize harmful oxidants and electrophiles by boosting the levels of enzymes such as glutathione (B108866) S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). caldic.com

Regulation of Phase I and Phase II Xenobiotic Metabolizing Enzymes

Xenobiotic-metabolizing enzymes are crucial for the detoxification and elimination of foreign compounds, including drugs and carcinogens. nih.govnih.gov These enzymes are broadly categorized into Phase I and Phase II. upol.cz Phase I enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce or expose functional groups on a xenobiotic molecule. nih.govmdpi.com Phase II enzymes then conjugate these modified compounds with endogenous molecules, rendering them more water-soluble and easier to excrete. nih.govupol.cz

Isothiocyanates have demonstrated a dual regulatory role in this system. nih.govnih.gov They can inhibit the activity of certain Phase I enzymes that are responsible for activating pro-carcinogens into their ultimate toxic forms. nih.govnih.gov Concurrently, ITCs are potent inducers of Phase II detoxification enzymes, such as glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and quinone reductase. nih.gov This combined action—reducing the activation of carcinogens while enhancing their detoxification—is a key mechanism of their protective effects. nih.govnih.gov Studies on benzyl isothiocyanate (BITC) have shown it upregulates Phase II enzymes like GST pi and GST alpha. researchgate.net

Specific Biological Activities in Preclinical in vitro and in vivo Models

Antineoplastic Investigations

The antineoplastic potential of dimethoxybenzyl isothiocyanates has been evaluated in both cell-based (in vitro) and animal (in vivo) preclinical models.

In vitro studies have demonstrated the antiproliferative activity of 3,4-dimethoxybenzyl isothiocyanate against a panel of human cancer cell lines. nih.gov Furthermore, in a doxorubicin-resistant human colon adenocarcinoma cell line (LoVoDX), 3,4-dimethoxybenzyl isothiocyanate (dMBITC) was shown to enhance the efficacy of the chemotherapeutic drug doxorubicin (B1662922). This combination resulted in more than a threefold decrease in the IC₅₀ value of doxorubicin. nih.gov The mechanism for this synergistic effect was attributed to attenuated drug efflux, increased production of reactive oxygen species, and a higher rate of apoptosis. nih.gov

Table 3: In Vitro Antineoplastic Activity of 3,4-Dimethoxybenzyl Isothiocyanate

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| LoVoDX | Doxorubicin-Resistant Colon Adenocarcinoma | >20 | nih.gov |

| MV-4-11 | B-cell Acute Lymphoblastic Leukemia | 2.59 | nih.gov |

| A549 | Lung Carcinoma | 5.34 | nih.gov |

| LoVo | Colon Adenocarcinoma | 5.38 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 6.84 | nih.gov |

IC₅₀ represents the concentration required to inhibit cell proliferation by 50% after 72 hours of treatment.

In vivo investigations have supported these in vitro findings. In a mouse xenograft model using doxorubicin-resistant colon cancer cells, a combined therapy of doxorubicin with dMBITC resulted in a significantly greater inhibition of tumor growth (approximately 50% inhibition) compared to treatment with doxorubicin alone (approximately 25% inhibition). nih.gov This suggests that 3,4-dimethoxybenzyl isothiocyanate can overcome mechanisms of drug resistance in a living system, enhancing the therapeutic effect of conventional anticancer agents. nih.gov

Antimicrobial Efficacy

Beyond their anticancer properties, some isothiocyanates exhibit significant antimicrobial activity. Benzyl isothiocyanate (BITC) has been shown to be effective against a range of microorganisms, including bacteria and fungi. nih.govresearchgate.net

In one study comparing the vapor of BITC to that of allyl isothiocyanate (AIT), BITC vapor demonstrated higher antibacterial activity against Gram-positive bacteria. nih.gov Both BITC and AIT showed strong inhibitory effects against various yeasts and fungi. nih.gov Another study identified BITC as the primary antibacterial component in the roots of Salvadora persica (Miswak), which has been used for dental hygiene for centuries. scispace.com The extracts and the pure compound exhibited a rapid and potent bactericidal effect against Gram-negative oral pathogens associated with periodontal disease. scispace.com More recent research has even positioned BITC as a potential alternative to conventional antibiotics, showing comparable or better antimicrobial activity than gentamycin sulfate (B86663) against Pseudomonas aeruginosa in a mouse model. nih.govgreenmedinfo.com

Table 3: Minimum Inhibitory Concentration (MIC) of Benzyl Isothiocyanate (BITC) Vapor

| Microorganism Type | Activity Compared to AIT | Reference |

|---|---|---|

| Gram-positive bacteria | Higher antibacterial activity | nih.gov |

| Gram-negative bacteria | Similar inhibitory effect (with some exceptions) | nih.gov |

| Yeast and Fungi | Strong inhibitory activity | nih.gov |

Neuroprotective Research

The potential therapeutic applications of isothiocyanates extend to the field of neuroprotection. These compounds have been shown to exert protective effects in models of neurodegenerative diseases. nih.gov A key mechanism underlying these effects is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant responsive element) pathway, which plays a crucial role in cellular defense against oxidative stress. nih.govresearchgate.net

Research on benzyl isothiocyanate (BITC) has provided evidence of its neuroprotective properties. nih.gov In a mouse model of temporal lobe epilepsy, a condition often associated with cognitive decline, treatment with BITC was found to improve cognitive impairments. nih.gov The study revealed that BITC exerts significant antioxidant effects by enhancing the transcription of Nrf2 and its downstream target genes, such as HO-1 and NQO1. nih.gov This highlights the potential of isothiocyanates as phytochemicals for managing neurological conditions linked to oxidative stress. nih.gov The ability of these liposoluble molecules to cross the blood-brain barrier is a critical factor in their neuroprotective activity. researchgate.net

Pharmacological and Molecular Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis for Isothiocyanates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structures of compounds and their biological activities. nih.gov In the context of isothiocyanates, QSAR studies are instrumental in predicting the efficacy of different derivatives and guiding the synthesis of new, more potent compounds. nih.govrsc.org These studies have become a powerful tool in drug design, helping to optimize existing lead compounds to enhance their biological actions and physicochemical properties. nih.gov

The biological activity of ITCs is strongly influenced by their chemical structure. mdpi.com Studies have shown a significant correlation between the structure of an isothiocyanate and its ability to inhibit tubulin polymerization and induce cell cycle arrest. mdpi.comnih.gov For instance, the potency of ITCs in arresting cells in mitosis and inducing apoptosis has been shown to follow a specific order based on their structure, with benzyl (B1604629) isothiocyanate (BITC) often exhibiting greater activity than phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN). aacrjournals.orgnih.gov This highlights that while the isothiocyanate group is crucial for activity, the nature of the side chain significantly modulates the compound's effectiveness. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various classes of compounds to provide detailed insights into the structural requirements for biological activity. nih.govnih.gov These models can correlate the structural properties of compounds with their biological data, offering a quantitative basis for their observed activities. researchgate.net For tubulin inhibitors, QSAR studies help in designing new and potent agents by providing structural insights into how compounds interact with their target. nih.govrsc.org

Identification of Specific Molecular Targets and Binding Sites (e.g., Cysteine Residues on Tubulin)

Experimental evidence has strongly supported the findings from computational studies, identifying tubulin as a direct molecular target of isothiocyanates. nih.gov The interaction is characterized by the covalent binding of the ITC to cysteine residues on the tubulin protein. aacrjournals.orgnih.gov

Tubulin contains a number of cysteine residues (12 in α-tubulin and 8 in β-tubulin), most of which are conserved across species. nih.gov While many of these are buried within the protein's structure, some are accessible on the surface. nih.gov The high reactivity of the electrophilic carbon atom in the isothiocyanate group towards sulfhydryl groups makes these cysteine residues prime targets for covalent modification. nih.gov

Mass spectrometry has been a key technique in confirming this interaction. Studies have shown that ITCs like BITC, PEITC, and SFN can covalently modify multiple cysteine residues on tubulin. nih.gov The extent of this modification correlates with the biological activity of the ITCs, such as their ability to inhibit tubulin polymerization, disrupt the microtubule network, and induce cell cycle arrest and apoptosis. aacrjournals.orgnih.gov For instance, BITC was found to modify a higher number of cysteine residues compared to PEITC and SFN, which aligns with its greater potency in biological assays. mdpi.com This covalent modification is thought to induce conformational changes in tubulin, leading to its unfolding and subsequent aggregation, which disrupts the dynamic instability of microtubules essential for mitosis. nih.gov

While specific cysteine residues like Cys347 in α-tubulin have been proposed as potential binding sites in docking studies, the experimental evidence suggests that multiple cysteine residues can be targeted by isothiocyanates. mdpi.comnih.gov The identification of these specific binding sites and the consequences of their modification remain an active area of research.

Future Research Trajectories and Academic Perspectives on 2,3 Dimethoxybenzyl Isothiocyanate

Exploration of Novel Therapeutic Avenues in Preclinical Disease Models

Future research on 2,3-Dimethoxybenzyl isothiocyanate is poised to explore its therapeutic potential across a range of preclinical disease models. Drawing parallels from other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), the primary focus will likely be on oncology. Preclinical studies have established the effectiveness of various isothiocyanates in preventing and treating several types of cancer viamedica.pl. The anticancer efficacy of these compounds is often attributed to their ability to modulate signaling pathways involved in apoptosis, cell proliferation, and cell cycle arrest viamedica.pl.

Consequently, a logical first step for this compound would be its evaluation in well-established cancer cell lines, followed by in vivo studies using animal models. Key areas of investigation would include its efficacy against cancers that are known to be responsive to other isothiocyanates, such as breast, lung, colon, and prostate cancers. Researchers will likely aim to determine its specific molecular targets and mechanisms of action, providing a foundation for its potential development as a chemopreventive or therapeutic agent.

Advanced Mechanistic Studies using "Omics" Technologies (e.g., Proteomics in Tubulin Interaction)

A critical future direction for understanding the bioactivity of this compound involves the use of advanced "omics" technologies. Proteomics, in particular, offers a powerful tool for identifying the cellular proteins that directly interact with the compound. Studies on other isothiocyanates have successfully used proteomics to identify key molecular targets.

For instance, research has shown that isothiocyanates can covalently bind to tubulin, a protein essential for microtubule formation and cell division nih.gov. This interaction disrupts microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells nih.gov. The binding of benzyl isothiocyanate (BITC) has been specifically mapped to the Cys347 residue of α-tubulin nih.gov.

Future proteomic studies on this compound would aim to:

Identify its full spectrum of protein binding partners within cancer cells.

Determine if it shares the same affinity for tubulin as other isothiocyanates.

Elucidate how the specific positioning of the dimethoxy groups on the benzyl ring influences its interaction with targets like tubulin compared to other isomers.

These mechanistic insights are crucial for understanding its unique biological effects and for the rational design of future therapeutic strategies.

Strategies for Enhancing Bioavailability and Metabolic Stability in Preclinical Settings

A significant hurdle in translating natural compounds from the laboratory to clinical application is their often-limited bioavailability and metabolic stability. Future research must address these pharmacokinetic challenges for this compound in preclinical settings.

One promising strategy is the use of novel delivery systems, such as microencapsulation. For example, benzyl isothiocyanate has been successfully encapsulated within yeast cells nih.gov. This method serves as a protective carrier, potentially enhancing the stability and controlling the release of the active compound. Such an approach could be adapted for this compound to improve its delivery to target tissues and prolong its therapeutic effect in animal models. Investigating its metabolic pathways and identifying potential modifications to enhance stability without compromising activity will be another critical area of research.

Investigation of Synergistic and Additive Effects with Other Bioactive Compounds or Conventional Agents

Combination therapy is a cornerstone of modern medicine, aiming to enhance therapeutic efficacy and reduce toxicity mdpi.com. A highly promising avenue for future research is the investigation of synergistic or additive effects of this compound with conventional chemotherapeutic drugs.

Studies on the closely related isomer, 3,4-dimethoxybenzyl isothiocyanate (dMBITC), have already demonstrated the potential of this approach. Research has shown that dMBITC can significantly enhance the efficacy of doxorubicin (B1662922) in a doxorubicin-resistant human colon adenocarcinoma model nih.gov. The combination treatment led to a greater inhibition of tumor growth compared to doxorubicin alone and, importantly, attenuated the toxicity of the conventional drug in vivo nih.gov. The mechanism for this synergy involves the attenuation of drug efflux and an increase in reactive oxygen species production and apoptosis nih.gov.

Future preclinical studies should systematically evaluate this compound in combination with a panel of standard-of-care agents for various cancers. The primary goals would be to identify effective combinations, determine optimal ratios, and elucidate the molecular mechanisms underpinning any observed synergistic effects.

Table 1: Research Findings on the Synergistic Effect of 3,4-dimethoxybenzyl isothiocyanate (dMBITC) with Doxorubicin in a Resistant Colon Cancer Model nih.gov

| Parameter | Finding |

|---|---|

| Effect on Doxorubicin IC50 Value | Over 3-fold decrease in resistant cells |

| In Vivo Tumor Growth Inhibition (Doxorubicin Alone) | Approximately 25% |

| In Vivo Tumor Growth Inhibition (Combined Therapy) | Approximately 50% |

| Mechanism of Synergy | Attenuated drug efflux, increased ROS production, increased apoptosis |

| Effect on Doxorubicin Toxicity | Attenuated toxicity in vivo |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,3-dimethoxybenzyl isothiocyanate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-dimethoxybenzyl chloride (CAS 3893-01-4) with thiocyanate ions under controlled conditions. Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is critical to track intermediate formation. Final purification involves recrystallization or column chromatography, with purity verified using GC-MS/MS or HPLC .

Q. How does the reactivity of the isothiocyanate group facilitate conjugation with biomolecules?

- Methodological Answer : The isothiocyanate (-NCS) group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. For example, in glycoconjugate synthesis, this reaction is performed in anhydrous solvents (e.g., DMF) at 4–25°C, with pH maintained at 8–9 to optimize amine nucleophilicity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) determines molecular weight. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition profiles. High-resolution LC-MS is preferred for detecting trace impurities .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Bootstrapped Equivariant Graph Neural Networks (EGNNs) enable scaffold hopping to design derivatives with enhanced target affinity. For instance, hybrid scaffolds combining this compound with PD-1/PD-L1 inhibitors were validated experimentally, achieving IC₅₀ values in the nanomolar range .

Q. What mechanisms underlie the chemosensitizing effects of this compound in drug-resistant cancers?

- Methodological Answer : In vitro models (e.g., LoVoDX doxorubicin-resistant colon cancer cells) demonstrate that the compound downregulates efflux pumps (e.g., P-glycoprotein) via ROS-mediated pathways. Co-treatment with doxorubicin increases intracellular drug retention, quantified via flow cytometry using fluorescent probes .

Q. How do formulation strategies impact the bioavailability of this compound in therapeutic applications?

- Methodological Answer : Nanoencapsulation in lipid-based carriers (e.g., liposomes) enhances solubility and targeted delivery. Pharmacokinetic studies in murine models employ radiolabeled or fluorescently tagged compounds (e.g., FITC conjugates) to track biodistribution using in vivo imaging systems (IVIS) .

Q. What are the kinetic and thermodynamic factors influencing the stability of this compound under varying reaction conditions?

- Methodological Answer : Rearrangement reactions are monitored via time-resolved GC or HPLC, with Gibbs free energy (ΔG) calculations identifying transition states. For example, low-temperature (-20°C) anhydrous conditions minimize degradation, while polar aprotic solvents (e.g., acetonitrile) stabilize the isothiocyanate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.